molecular formula C14H21Br2N B373615 2,6-Dibromo-3,5-ditert-butylaniline

2,6-Dibromo-3,5-ditert-butylaniline

Cat. No.: B373615
M. Wt: 363.13g/mol
InChI Key: FAQBCECRSGSUTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dibromo-3,5-ditert-butylaniline is a polyhalogenated aniline derivative featuring bromine substituents at the 2- and 6-positions and bulky tert-butyl groups at the 3- and 5-positions. This unique substitution pattern confers distinct steric and electronic properties, making it a candidate for applications in materials science, catalysis, and organic synthesis.

Properties

Molecular Formula

C14H21Br2N

Molecular Weight

363.13g/mol

IUPAC Name

2,6-dibromo-3,5-ditert-butylaniline

InChI

InChI=1S/C14H21Br2N/c1-13(2,3)8-7-9(14(4,5)6)11(16)12(17)10(8)15/h7H,17H2,1-6H3

InChI Key

FAQBCECRSGSUTO-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=C(C(=C1Br)N)Br)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1Br)N)Br)C(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on Molecular Geometry and Stability

The tert-butyl groups in 2,6-Dibromo-3,5-ditert-butylaniline introduce significant steric hindrance compared to smaller substituents like methyl or halogens in similar compounds:

  • 3,5-Dibromo-2,6-dimethylaniline (CAS 82842-52-2): Methyl groups reduce steric bulk, likely enhancing solubility but lowering thermal stability compared to tert-butyl analogs .

Key Insight : The tert-butyl groups in the target compound likely improve thermal stability and reduce aggregation in solid-state structures due to their bulkiness, as seen in crystal packing patterns of halogenated pyridines (e.g., fishbone-like stacking in 2,6-dibromo-3,5-difluoro-4-pyridyl ketone) .

Physical and Electronic Properties

Table 1: Comparison of Structural Analogs
Compound Name Substituents Key Properties Reference
This compound Br (2,6); t-Bu (3,5) High steric hindrance, potential thermal stability Inferred
3,5-Dibromo-2,6-dimethylaniline Br (3,5); Me (2,6) Lower melting point, higher solubility
2,6-Dibromo-3,5-dimethoxytoluene Br (2,6); OMe (3,5) m.p. 57°C, prone to oxidation
3,5-Diamino-2,4,6-trinitropyridine NH2 (3,5); NO2 (2,4,6) High density (2.2 g/cm³), low sensitivity

Electronic Effects :

  • Bromine’s electron-withdrawing nature decreases electron density on the aromatic ring, directing electrophilic attacks to meta/para positions.
  • In contrast, amino groups (e.g., in 3,5-diamino-2,4,6-trinitropyridine) increase electron density, stabilizing adjacent nitro groups and enhancing explosive performance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.